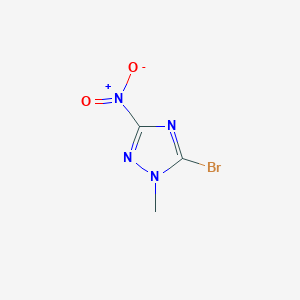
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine, also known as MSMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylpyridines, which are known for their ability to inhibit certain enzymes and receptors in the body. In
作用机制
The mechanism of action of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cancer and neurological disorders.
Biochemical and Physiological Effects
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been shown to have both biochemical and physiological effects in the body. It has been shown to decrease the production of prostaglandins, which are involved in inflammation. 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising drug candidate. However, 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, it has not been extensively studied for its toxicity and safety profile.
未来方向
There are several future directions for research on 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine. One area of research could be to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another area of research could be to optimize the synthesis method of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine to improve its yield and purity. Additionally, further studies are needed to investigate the toxicity and safety profile of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine.
合成方法
The synthesis of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine involves the reaction of 2-methylsulfonylpyridine with 3-methoxyazetidine-1-sulfonyl chloride in the presence of a base. The reaction results in the formation of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine as a white solid, which can be purified by recrystallization. This synthesis method has been optimized to yield high purity and high yield of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine.
科学研究应用
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors involved in these diseases, making it a promising drug candidate.
属性
IUPAC Name |
5-(3-methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-17-8-6-12(7-8)19(15,16)9-3-4-10(11-5-9)18(2,13)14/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKHHMGSABVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432589.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2432592.png)
![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)
![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)

![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)

![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)